molecular formula C18H25NO6 B2356846 (R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate CAS No. 883985-06-6

(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Cat. No. B2356846
CAS RN: 883985-06-6
M. Wt: 351.399
InChI Key: FBKNYLGPAZLJGL-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate is a chemical compound that has gained significant attention in the scientific community due to its various applications. It is a chiral molecule that belongs to the family of amino acids and is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

Asymmetric Synthesis

A significant application of (R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate is in asymmetric synthesis. It has been utilized in the development of multigram asymmetric synthesis of chiral tetraazamacrocycles, which are critical intermediates for magnetic resonance imaging (MRI) candidates. This process involves the synthesis of (R)-tert-Bu4-DOTAGA, a key intermediate with high chemical and optical purity (Levy et al., 2009).

Synthesis of Precursors for Bioactive Compounds

This compound is also important in synthesizing precursors for bioactive compounds. For instance, its hydrogenated form served as a precursor for trans-4-methylproline (Nevalainen & Koskinen, 2001). Additionally, it has been used in synthesizing orthogonally protected tricarballylic acid (TCA) esters, which have potential applications in various biochemical processes (Harmat et al., 2000).

Baker's Yeast Reduction

Baker's yeast reduction of N-tert-butoxycarbonyl protected derivatives, including (R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, results in erythro-hydroxy esters. These esters are key intermediates in synthesizing biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).

Efficient Synthesis

Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, derived from this compound, has been reported. These synthesized products from natural or protected L-amino acids are essential in chemical research (Koseki, Yamada, & Usuki, 2011).

Catalysis in Asymmetric Hydrogenation

This compound is also instrumental in catalysis, especially in asymmetric hydrogenation of functionalized alkenes. The enantiomers of related phosphine ligands have been used in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

properties

IUPAC Name

1-O-benzyl 5-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(10-11-15(20)23-4)16(21)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKNYLGPAZLJGL-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

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